molecular formula C8H15NO4 B1322425 Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate CAS No. 878385-72-9

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Cat. No. B1322425
M. Wt: 189.21 g/mol
InChI Key: VSQPEDPYPBOLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO4 . It has a molecular weight of 189.21 g/mol . This compound is typically found in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 . This indicates that it has a chiral center, which means it can exist in different stereoisomeric forms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Homochiral Amino Acid Derivatives:

    • Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a derivative of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, has been used in the hydroformylation process. This process produces methyl (2 R ,4 R )-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2 R ,5 S )-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate with high diastereoselectivities. These formyl products are crucial intermediates for synthesizing homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).
  • Novel High-Yield Synthesis of D-ribo-phytosphingosine:

    • The compound was used in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. The synthesis involved the alpha-hydroxyallylation of the Garner aldehyde, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
  • Development of SARS-CoV Protease Inhibitors:

    • Trifluoromethyl-β-amino alcohol, derived from tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, was synthesized and converted into peptides with inhibitory activity against severe acute respiratory syndrome coronavirus protease. This highlights its potential role in antiviral drug development (Sydnes et al., 2006).
  • Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents:

    • N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, a derivative of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, was synthesized and evaluated for its cytotoxicity against human cancer cell lines, indicating its potential in anticancer drug design (Kumar et al., 2009).
  • Preparation of Depsipeptide:

    • The synthesis of enantiopure L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, related to tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, played a role in the preparation of depsipeptides, which are significant in peptide chemistry and drug design (Dettwiler et al., 2005).
  • Alkylation of Fully Protected L-serine:

    • The compound was used in the diastereoselective alkylation of oxazolidine derivatives of L-serine, showcasing its relevance in stereoselective synthesis, an essential aspect of creating biologically active molecules (Koskinen et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQPEDPYPBOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625946
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

CAS RN

878385-72-9
Record name tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.